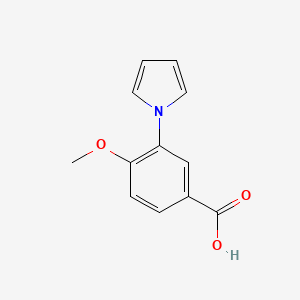

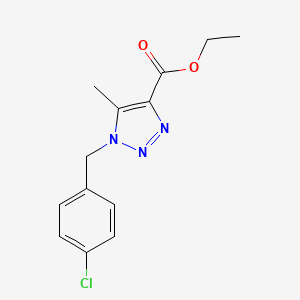

![molecular formula C14H11N3O3 B1328108 3-(4-Methoxyphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid CAS No. 1082120-70-4](/img/structure/B1328108.png)

3-(4-Methoxyphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "3-(4-Methoxyphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid" is a derivative of the [1,2,4]triazolo[4,3-a]pyridine class, which is a heterocyclic compound that has been the subject of various studies due to its potential pharmacological properties and its role as an intermediate in organic synthesis. The methoxy group attached to the phenyl ring may influence the physical, chemical, and biological characteristics of the compound .

Synthesis Analysis

The synthesis of related [1,2,4]triazolo[4,3-a]pyridine derivatives typically involves the oxidative ring closure of hydrazine intermediates. For instance, a derivative was prepared using sodium hypochlorite as an oxidant in ethanol, which is considered a green approach due to its mild conditions and use of environmentally benign solvents . Another method involves the reaction of N′-[(α-(1-pyridinio)benzylidene]benzenesulfonohydrazidates with chloranil to yield 3-phenyl[1,2,4]triazolo[4,3-a]pyridines . These methods highlight the versatility and adaptability of synthetic routes to access various [1,2,4]triazolo[4,3-a]pyridine derivatives.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as X-ray powder diffraction and single-crystal X-ray diffraction. For example, the structure of a closely related compound, 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid ethyl ester, was determined, providing detailed information about its crystallographic parameters . Additionally, theoretical calculations using Hartree-Fock (HF) and Density Functional Theory (DFT) methods have been performed to predict the structural parameters and vibrational frequencies of similar compounds .

Chemical Reactions Analysis

The [1,2,4]triazolo[4,3-a]pyridine core is reactive and can undergo various chemical transformations. For instance, the condensation of 3-alkylamino-5-amino-1-phenyl[1,2,4]triazoles with β-keto esters or diethyl ethoxymethylenemalonate can yield [1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-ones . Additionally, triorganotin(IV) derivatives of related compounds have been synthesized and characterized, demonstrating the potential for forming metal complexes with antimicrobial properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of [1,2,4]triazolo[4,3-a]pyridine derivatives are influenced by their molecular structure. For example, the presence of substituents such as methoxy groups can affect the solubility, melting point, and stability of the compound. The photophysical characteristics of a related fluorophore were investigated, showing a 'turn-off' response to certain metal ions and a ratiometric response to protons, indicating potential sensor applications . The antimicrobial activity of some derivatives has also been evaluated, with significant biological activity observed against various microorganisms .

Scientific Research Applications

Synthesis and Characterization

- A novel series of polynuclear pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines and thiazolo[3',2':2,3][1,2,4]triazolo[1,5-a]pyridines, including derivatives of 3-(4-Methoxyphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid, were synthesized and characterized. These compounds were also evaluated for their antimicrobial activity (El‐Kazak & Ibrahim, 2013).

Antimicrobial Applications

- Certain derivatives of this compound demonstrated potent inhibitory activities against Gram-positive bacteria, suggesting their potential as MRSA and VRE inhibitors (Sanad et al., 2021).

- Another study synthesized a range of these derivatives, revealing significant antimicrobial activity against various microorganisms, indicating their potential in antimicrobial treatments (Suresh et al., 2016).

Anticancer Potential

- Some derivatives of this compound showed potent antiproliferative activity against various human cancer cell lines, suggesting their potential in cancer therapy (Zheng et al., 2015).

- The synthesis of 1,2,4-triazolo[4,3-a]-quinoline derivatives, related to the main compound, indicated structural requirements essential for anticancer activity. Some of these compounds exhibited significant cytotoxicity against cancer cell lines (Reddy et al., 2015).

Herbicidal Applications

- N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, similar in structure to this compound, exhibited excellent herbicidal activity on a broad spectrum of vegetation at low application rates (Moran, 2003).

Other Applications

- The compound has been utilized in the synthesis of various heterocyclic systems and has shown significant pharmacological potentials, such as in the synthesis of fused systems containing an angular nitrogen atom (Данагулян et al., 2012).

- Its derivatives have been explored for potential antihypertensive activity (Kumar & Mashelkar, 2008).

Future Directions

Triazolopyridines are currently attracting significant attention due to their wide range of biological activities . Future research could focus on exploring the potential applications of this compound in various fields, including medicinal chemistry, sensor technology, and luminophore construction .

Mechanism of Action

Target of Action

It is known that triazolopyridines, a class of compounds to which this molecule belongs, have been found to interact with a variety of enzymes and receptors . These interactions can lead to a range of biological activities, making them a focus of significant attention in medicinal chemistry .

Mode of Action

Triazolopyridines are known to bind readily in the biological system with a variety of enzymes and receptors . This binding can result in changes to the function of these targets, leading to the compound’s observed biological activities .

Biochemical Pathways

Compounds with the [1,2,4]triazolo[4,3-a]pyridine motif have been found to exhibit a variety of biological activities, including antibacterial, antithrombotic, anti-inflammatory, antiproliferative, and herbicidal effects . These activities suggest that the compound may interact with multiple biochemical pathways.

Result of Action

The broad range of biological activities associated with triazolopyridines suggests that the compound could have multiple effects at the molecular and cellular level .

properties

IUPAC Name |

3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O3/c1-20-11-5-2-9(3-6-11)13-16-15-12-7-4-10(14(18)19)8-17(12)13/h2-8H,1H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGIAKDNWUZCZRP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN=C3N2C=C(C=C3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

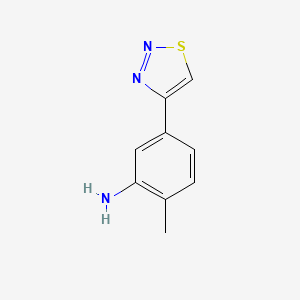

![1'H-Spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B1328028.png)

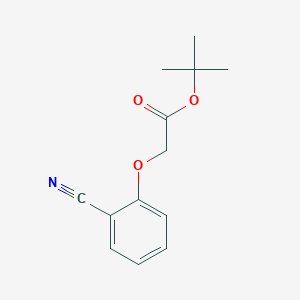

![2-Oxo-2,6,7,8-tetrahydro-1H-cyclopenta[g]quinoline-3-carbaldehyde](/img/structure/B1328029.png)

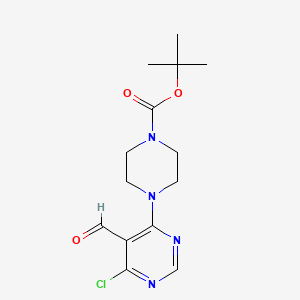

![Ethyl 2-oxo-2-[4-(trifluoromethyl)piperidino]acetate](/img/structure/B1328047.png)

![1-[1-(4-chlorobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1-ethanone](/img/structure/B1328057.png)

![3-[1-(4-Methyl-1,3-benzothiazol-2-yl)hydrazino]-propanenitrile](/img/structure/B1328059.png)